molecular formula C6H14ClN B1477901 Cis-2-methylcyclopentanamine hydrochloride CAS No. 102778-36-9

Cis-2-methylcyclopentanamine hydrochloride

Cat. No.: B1477901
CAS No.: 102778-36-9
M. Wt: 135.63 g/mol
InChI Key: UEWUQJCETUWGDX-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-methylcyclopentanamine hydrochloride: is an organic compound with the molecular formula C6H14ClN. It is a derivative of cyclopentane, where a methyl group and an amine group are attached to the second carbon in a cis configuration. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-methylcyclopentanone: The primary method for synthesizing cis-2-methylcyclopentanamine hydrochloride involves the reduction of 2-methylcyclopentanone. This reduction can be achieved using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to form cis-2-methylcyclopentanol. The alcohol is then converted to the amine via reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting cis-2-methylcyclopentanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cis-2-methylcyclopentanamine hydrochloride can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium cyanoborohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Cis-2-methylcyclopentanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Biochemical Research: It is used in studies involving amine-containing compounds and their interactions with biological systems.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of cis-2-methylcyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert specific effects.

Comparison with Similar Compounds

    Trans-2-methylcyclopentanamine hydrochloride: The trans isomer of the compound, differing in the spatial arrangement of the methyl and amine groups.

    2-methylcyclohexanamine hydrochloride: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    Cyclopentylamine hydrochloride: A simpler analogue without the methyl group.

Uniqueness: Cis-2-methylcyclopentanamine hydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other similar compounds.

Properties

IUPAC Name

(1R,2S)-2-methylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWUQJCETUWGDX-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102778-36-9
Record name cis-2-Methylcyclopentanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-2-methylcyclopentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cis-2-methylcyclopentanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cis-2-methylcyclopentanamine hydrochloride
Reactant of Route 4
Cis-2-methylcyclopentanamine hydrochloride
Reactant of Route 5
Cis-2-methylcyclopentanamine hydrochloride
Reactant of Route 6
Cis-2-methylcyclopentanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.